molecular formula C11H13Cl2NO2 B14880221 6'-Chlorospiro[azetidine-3,2'-chroman]-4'-ol hydrochloride

6'-Chlorospiro[azetidine-3,2'-chroman]-4'-ol hydrochloride

Cat. No.: B14880221
M. Wt: 262.13 g/mol
InChI Key: XNYWSUBJNBGXPE-UHFFFAOYSA-N
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Description

6’-Chlorospiro[azetidine-3,2’-chroman]-4’-ol hydrochloride is a synthetic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Chlorospiro[azetidine-3,2’-chroman]-4’-ol hydrochloride typically involves the formation of the spirocyclic core through cyclization reactions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the intramolecular amination of organoboronates, providing azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as microwave-assisted cyclocondensation in an alkaline aqueous medium or electrocatalytic intramolecular hydroamination of allylic sulfonamides . These methods offer high yields and efficiency, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6’-Chlorospiro[azetidine-3,2’-chroman]-4’-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6’-Chlorospiro[azetidine-3,2’-chroman]-4’-ol hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Chlorospiro[azetidine-3,2’-chroman]-4’-ol hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

6-chlorospiro[3,4-dihydrochromene-2,3'-azetidine]-4-ol;hydrochloride

InChI

InChI=1S/C11H12ClNO2.ClH/c12-7-1-2-10-8(3-7)9(14)4-11(15-10)5-13-6-11;/h1-3,9,13-14H,4-6H2;1H

InChI Key

XNYWSUBJNBGXPE-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CC(=C2)Cl)OC13CNC3)O.Cl

Origin of Product

United States

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